6-Methyl-5-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a triazine ring, which is further substituted with a methyl group and an oxo group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine-triazine compounds .
Scientific Research Applications
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A related triazine compound with similar structural features but different functional groups.
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Another triazine derivative with potential biological activities.
Uniqueness
6-Methyl-5-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its fused ring system and specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
56742-21-3 |
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Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
6-methyl-5-(4-oxo-1,2,3-benzotriazin-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c1-6-9(10(18)14-12(20)13-6)17-11(19)7-4-2-3-5-8(7)15-16-17/h2-5H,1H3,(H2,13,14,18,20) |
InChI Key |
IHAFRZMOYKUBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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